molecular formula C5H2BrClFN B2462803 3-Bromo-4-chloro-2-fluoropyridine CAS No. 1211528-25-4

3-Bromo-4-chloro-2-fluoropyridine

Cat. No.: B2462803
CAS No.: 1211528-25-4
M. Wt: 210.43
InChI Key: ZEJHJIKXWPRUSZ-UHFFFAOYSA-N
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Description

3-Bromo-4-chloro-2-fluoropyridine is a heterocyclic aromatic compound with the molecular formula C5H2BrClFN It is a derivative of pyridine, where the hydrogen atoms at positions 3, 4, and 2 are substituted with bromine, chlorine, and fluorine, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-chloro-2-fluoropyridine typically involves halogenation reactions. One common method is the halogen exchange reaction, where 3-bromo-2-nitropyridine reacts with a fluoride source such as tetrabutylammonium fluoride in dimethylformamide at room temperature to yield 2-fluoro-3-bromopyridine . Further chlorination can be achieved using chlorinating agents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available pyridine derivatives. The process often includes halogenation, nitration, and subsequent halogen exchange reactions under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-chloro-2-fluoropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Substituted Pyridines: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

3-Bromo-4-chloro-2-fluoropyridine is utilized in various scientific research applications, including:

Comparison with Similar Compounds

  • 2-Fluoro-3-bromopyridine
  • 4-Bromo-3-chloro-2-fluoropyridine
  • 5-Bromo-2-chloro-3-fluoropyridine

Comparison: 3-Bromo-4-chloro-2-fluoropyridine is unique due to the specific arrangement of halogen atoms on the pyridine ring, which imparts distinct reactivity and selectivity in chemical reactions. Compared to its analogs, it may offer different electronic properties and steric effects, making it suitable for specific synthetic applications .

Properties

IUPAC Name

3-bromo-4-chloro-2-fluoropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClFN/c6-4-3(7)1-2-9-5(4)8/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEJHJIKXWPRUSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Cl)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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